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Compound of Interest

Compound Name: 4-Aminopentan-2-ol

Cat. No.: B1281818

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
amino alcohol, 4-Aminopentan-2-ol. The document is intended for researchers, scientists, and
professionals in the field of drug development and chemical synthesis, offering detailed
information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) characteristics. This guide also outlines the experimental protocols for acquiring such
data, ensuring reproducibility and accuracy in laboratory settings.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 4-Aminopentan-2-ol. The data is presented for specific stereoisomers where
available, highlighting the nuanced differences in their spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
For 4-Aminopentan-2-ol, which contains two chiral centers, NMR is crucial for differentiating
between its diastereomers (erythro and threo forms).

13C NMR Data for 4-Aminopentan-2-ol (erythro-isomer)
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Carbon Atom Chemical Shift (8) in ppm
C1 23.9
Cc2 66.8
C3 45.1
C4 48.0
C5 25.1

Solvent: Chloroform-d

1H NMR Data for 4-Aminopentan-2-ol (Diastereomeric Mixture)

Detailed *H NMR data with specific chemical shifts and coupling constants for the individual
diastereomers of 4-Aminopentan-2-ol are not readily available in public databases. However,
a general description of the expected proton signals can be provided. The spectrum would
exhibit distinct signals for the methyl protons (C1 and C5), the methylene protons (C3), and the
methine protons (C2 and C4). The protons of the amine (NHz) and hydroxyl (OH) groups would
appear as broad signals, the chemical shifts of which are highly dependent on solvent and
concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of 4-Aminopentan-2-ol is characterized by the presence of O-H and N-H stretching
vibrations.

Vapor Phase IR Data for (2R,4S)-4-Aminopentan-2-ol

Wavenumber (cm~—?) Assighment
~3400-3200 (broad) O-H and N-H stretching
~2960-2850 C-H stretching (alkane)
~1600 N-H bending

~1100 C-0O stretching
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. For 4-Aminopentan-2-ol, Gas Chromatography-Mass Spectrometry (GC-MS) is a
suitable analytical method.

GC-MS Data for (2R,4S)-4-Aminopentan-2-ol

m/z Interpretation

103 Molecular lon [M]*

88 [M - CH3]*

58 [CH3CH=NH2]* (from cleavage adjacent to the
amino group)

45 [CHsCH=OH]"* (from cleavage adjacent to the

hydroxyl group)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented
above.

NMR Spectroscopy

The 13C NMR data for the erythro-isomer of 4-Aminopentan-2-ol was reported by G. Bartoli, C.
Cimarelli, and G. Palmieri in the Journal of the Chemical Society, Perkin Transactions 1 in
1994.[1]

Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d
(CDCIs), at a concentration suitable for obtaining a good signal-to-noise ratio.

Instrumentation: A high-field NMR spectrometer is used.

Data Acquisition:
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e 13C NMR: A standard proton-decoupled 3C NMR experiment is performed. Key parameters
include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of
scans to achieve an adequate signal-to-noise ratio.

e 1H NMR: A standard *H NMR spectrum is acquired. Important parameters include the
spectral width, number of data points, and a calibrated 90° pulse.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like 4-Aminopentan-2-ol, a thin film can be prepared
between two salt plates (e.g., NaCl or KBr). Alternatively, for vapor phase IR, the sample is
volatilized in a gas cell.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or the gas cell) is first
recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber
(cm™1),

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the
instrument of choice for volatile compounds like 4-Aminopentan-2-ol.

Sample Introduction and Separation:
» Adilute solution of the sample in a volatile solvent is injected into the GC.

e The sample is vaporized and carried by an inert gas through a capillary column, where
separation of components occurs based on their boiling points and interactions with the
stationary phase.

lonization and Mass Analysis:
¢ As the separated components elute from the GC column, they enter the mass spectrometer.

e The molecules are ionized, typically by electron impact (El).
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e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

» Adetector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 4-Aminopentan-2-ol.
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Workflow for Spectroscopic Analysis of 4-Aminopentan-2-ol
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Spectroscopic analysis workflow for 4-Aminopentan-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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